Cas no 951482-84-1 (3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(4-methylphenyl)urea)

3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(4-methylphenyl)urea 化学的及び物理的性質
名前と識別子
-
- 3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(4-methylphenyl)urea
- F2072-0077
- 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea
- 951482-84-1
- 1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(4-methylphenyl)urea
- 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)urea
- AKOS002059770
-
- インチ: 1S/C18H20N6O2/c1-3-26-16-10-8-15(9-11-16)24-17(21-22-23-24)12-19-18(25)20-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H2,19,20,25)
- InChIKey: JJFAZWABGKZZPG-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1C=CC(=CC=1)N1C(CNC(NC2C=CC(C)=CC=2)=O)=NN=N1
計算された属性
- せいみつぶんしりょう: 352.16477390g/mol
- どういたいしつりょう: 352.16477390g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 435
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 94Ų
3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(4-methylphenyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2072-0077-2mg |
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)urea |
951482-84-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2072-0077-40mg |
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)urea |
951482-84-1 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2072-0077-15mg |
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)urea |
951482-84-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2072-0077-30mg |
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)urea |
951482-84-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2072-0077-10μmol |
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)urea |
951482-84-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2072-0077-4mg |
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)urea |
951482-84-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2072-0077-20mg |
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)urea |
951482-84-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2072-0077-75mg |
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)urea |
951482-84-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2072-0077-20μmol |
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)urea |
951482-84-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2072-0077-25mg |
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)urea |
951482-84-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(4-methylphenyl)urea 関連文献
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(4-methylphenyl)ureaに関する追加情報
Professional Introduction to Compound with CAS No. 951482-84-1 and Product Name: 3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(4-methylphenyl)urea
The compound with the CAS number 951482-84-1 and the product name 3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(4-methylphenyl)urea represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The presence of a tetrazole moiety and an urea group in its molecular structure suggests a high likelihood of interaction with biological targets, making it a promising candidate for further investigation in drug discovery.
Recent studies have highlighted the importance of tetrazole-containing compounds in medicinal chemistry. The tetrazole ring is known for its ability to engage in hydrogen bonding and metal coordination, properties that can be exploited to enhance binding affinity and selectivity towards biological targets. In particular, the urea group serves as a versatile pharmacophore, capable of forming stable interactions with polar regions of proteins. The combination of these two functional groups in the compound under discussion (3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(4-methylphenyl)urea) makes it an intriguing molecule for further exploration.
The structural motif of this compound also incorporates an ethoxyphenyl group at the position adjacent to the tetrazole ring. This aromatic ring system is known to contribute to hydrophobic interactions and can influence the overall solubility and bioavailability of the molecule. Additionally, the presence of a methyl group at the other end of the urea moiety further modulates the electronic properties of the molecule. These structural features collectively contribute to the compound's potential as a lead compound in pharmaceutical development.
In the context of current research trends, there is growing interest in developing small molecules that can modulate protein-protein interactions (PPIs). The compound (3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(4-methylphenyl)urea) has a molecular framework that could potentially disrupt or stabilize PPIs, which are often implicated in various diseases. The ability to modulate such interactions is crucial for developing therapeutic agents that target complex biological pathways.
Moreover, the compound's chemical structure suggests that it may exhibit inhibitory activity against certain enzymes or receptors. For instance, the tetrazole moiety has been shown to interact with enzymes such as carbonic anhydrases and phosphodiesterases. The urea group can also serve as a scaffold for designing molecules that interact with kinases or other enzyme families. Given these possibilities, this compound could be explored for its potential in inhibiting key enzymes involved in diseases such as cancer or inflammatory disorders.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting wet-lab experiments. The use of molecular docking simulations has been particularly valuable in identifying promising drug candidates. In silico studies on 3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(4-methylphenyl)urea have suggested potential binding to various targets relevant to human health. These predictions provide a rational basis for designing experimental studies aimed at validating these findings.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of functional groups such as the tetrazole ring necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have made it possible to construct complex molecules like this one more efficiently than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in building aromatic systems and heterocyclic rings.
In conclusion,3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(4-methylphenyl)urea represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features make it an attractive molecule for studying biological interactions and developing new therapeutic agents. As research continues in this area,CAS No 951482-84-1, will likely play a significant role in advancing our understanding of disease mechanisms and developing innovative treatments.
951482-84-1 (3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(4-methylphenyl)urea) 関連製品
- 1909324-66-8(1-bromo-4-1-(4-nitrophenyl)ethoxybenzene)
- 1902339-78-9(tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate)
- 2248344-98-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate)
- 374629-84-2((R)-2-amino-2-(2-chlorophenyl)acetamide hydrochloride)
- 2172001-80-6(3,5-dibromo-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobenzoic acid)
- 5507-44-8(Diethoxymethylvinylsilane)
- 1160264-47-0(N-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine)
- 1784089-80-0(Ethanone, 1-(1,8-diazaspiro[4.5]dec-1-yl)-)
- 79239-50-2(2-(2,5-Dichlorophenoxy)propanoyl chloride)
- 1260763-24-3(Ethyl 2-cyano-4,5-dichlorobenzoate)



